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2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole

Catalog No.
S13160856
CAS No.
178979-87-8
M.F
C19H20Cl2N4S
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isoprop...

CAS Number

178979-87-8

Product Name

2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-2-ylmethyl)imidazol-2-yl]methanamine

Molecular Formula

C19H20Cl2N4S

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C19H20Cl2N4S/c1-12(2)18-19(26-16-8-13(20)7-14(21)9-16)25(17(10-22)24-18)11-15-5-3-4-6-23-15/h3-9,12H,10-11,22H2,1-2H3

InChI Key

XIONYBXYOGIOPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CN)CC2=CC=CC=N2)SC3=CC(=CC(=C3)Cl)Cl

2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole is a complex organic compound characterized by its unique imidazole structure. This compound features a pyridine ring and a dichlorophenylthio moiety, contributing to its diverse chemical properties and potential biological activities. The molecular formula of this compound is C17H19Cl2N3S, and it has a molecular weight of approximately 367.32 g/mol.

The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which plays a crucial role in the compound’s reactivity and biological interactions. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

The reactivity of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity.
  • Electrophilic Aromatic Substitution: The dichlorophenylthio group can undergo electrophilic substitution, making it amenable to further derivatization.
  • Imidazole Ring Chemistry: The imidazole ring can participate in various reactions such as alkylation and acylation, which may lead to the formation of derivatives with altered properties.

These reactions are essential for synthesizing analogs that may exhibit improved efficacy or reduced toxicity.

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer effects. Specifically, 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole has shown potential in:

  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Some imidazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring: Starting with appropriate precursors such as aldehydes and amines through condensation reactions.
  • Introduction of Functional Groups: Subsequent steps may involve the introduction of the dichlorophenylthio group via thionation reactions or similar methods.
  • Final Modifications: The isopropyl and pyridine substituents can be introduced through alkylation or coupling reactions.

These synthetic pathways require careful optimization to achieve high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancers.
  • Chemical Research: As a versatile building block, it can be used to synthesize other complex molecules for research purposes.
  • Agricultural Chemistry: Its antimicrobial properties may also find applications in developing agrochemicals for crop protection.

Interaction studies involving 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking and surface plasmon resonance can be employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole. Here are some notable examples:

Compound NameStructureUnique Features
2-MethylimidazoleStructureUsed as a ligand in coordination chemistry; low toxicity
ImatinibStructureA well-known anticancer drug; targets specific tyrosine kinases
ClotrimazoleStructureAntifungal agent; inhibits ergosterol synthesis

These compounds highlight the diversity within the imidazole class while also showcasing the unique features of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole due to its specific substituents that may enhance its biological activity.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

406.0785732 g/mol

Monoisotopic Mass

406.0785732 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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